7-chloro-3,4-dihydro-1H-2-benzopyran-4-one
Description
7-Chloro-3,4-dihydro-1H-2-benzopyran-4-one is a bicyclic organic compound featuring a benzopyranone core with a chlorine substituent at the 7-position. This structure places it within the broader class of dihydrobenzopyranones, which are known for their diverse pharmacological and synthetic applications. The chlorine atom at position 7 enhances the compound’s lipophilicity and may influence its reactivity and biological activity.
Properties
CAS No. |
1260762-95-5 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,4-dihydro-1H-2-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-4-hydroxycoumarin with a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,4-dihydro-1H-2-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-chloro-4-hydroxycoumarin using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride; performed in ethanol or methanol at room temperature.
Substitution: Sodium azide, alkyl halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: 7-chloro-4-hydroxycoumarin
Reduction: Dihydro derivatives of this compound
Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
7-chloro-3,4-dihydro-1H-2-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 7-chloro-3,4-dihydro-1H-2-benzopyran-4-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Halogenated Derivatives
- 6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one (CAS 155814-22-5): This derivative substitutes fluorine at position 7 and chlorine at position 4. Its molecular formula (C₉H₆ClFO₂) and IR data (CO lactam at 1710 cm⁻¹, SO₂ at 1345 cm⁻¹) highlight similarities in carbonyl and sulfone functionalities compared to the target compound .
- 5-Bromo-3,4-dihydro-1H-2-benzopyran-4-one : Bromine at position 5 increases molecular weight (287.16 g/mol) and polarizability, which may affect solubility and binding affinity. Unlike the 7-chloro derivative, this compound’s halogen is positioned farther from the carbonyl group, altering electronic distribution .
Hydroxylated and Methoxylated Analogues
- 3-(3,4-Dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one : This compound features hydroxyl groups at positions 3, 4, and 7, significantly enhancing polarity and hydrogen-bonding capacity. Such modifications are associated with antioxidant and anti-inflammatory activities, contrasting with the lipophilic profile of the 7-chloro derivative .
Physicochemical Properties
Key Observations :
- Chlorine substitution consistently correlates with higher melting points and moderate synthetic yields (50–70%), as seen in analogues like 8c (178°C, 53% yield) and 19 (296–298°C, 69% yield) .
- IR spectra confirm the presence of carbonyl (1650–1710 cm⁻¹) and sulfonyl (1165–1170 cm⁻¹) groups, critical for structural integrity and intermolecular interactions .
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